2-(Hydroxyamino)-3-methylbutanoic acid

Description

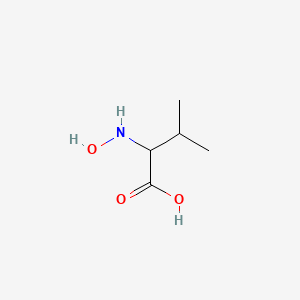

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxyamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(2)4(6-9)5(7)8/h3-4,6,9H,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEKBQAJOBYINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21209-73-4 |

Source

|

| Record name | 2-(hydroxyamino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Occurrence and Biosynthetic Pathways of N Hydroxyvaline 2 Hydroxyamino 3 Methylbutanoic Acid

Identification and Distribution in Diverse Organisms (e.g., Apis cerana, Euglena gracilis, Trypanosoma brucei)

N-Hydroxy-L-valine has been reported in a variety of organisms, spanning different biological kingdoms. Its identification in the Eastern honeybee (Apis cerana), the photosynthetic protist (Euglena gracilis), and the parasitic protozoan (Trypanosoma brucei) underscores its widespread, albeit not universally characterized, distribution.

While the presence of N-hydroxy-L-valine is confirmed in these organisms, detailed information regarding its specific tissue or subcellular distribution remains an area of ongoing research. In Apis cerana, metabolomic studies have identified a range of amino acids and other metabolites, but the specific localization of N-hydroxyvaline has not been extensively detailed. plos.orgnih.govsciencebiology.orgtandfonline.comnih.govnih.gov Similarly, in Euglena gracilis, a microorganism known for its complex metabolism and ability to produce various valuable compounds, the precise intracellular location and concentration of N-hydroxyvaline are not yet fully understood. frontiersin.orgrsc.orgfrontiersin.orgnih.govresearchgate.netjic.ac.uk In the pathogenic protozoan Trypanosoma brucei, the causative agent of African trypanosomiasis, the presence of N-hydroxylated compounds is of particular interest due to their potential roles in the parasite's survival and interaction with its host. nih.govlshtm.ac.ukmdpi.comnih.govnih.govuliege.beplos.orgnih.govresearchgate.net

Table 1: Documented Occurrence of N-Hydroxy-L-valine

| Organism | Common Name | Kingdom | Notes |

|---|---|---|---|

| Apis cerana | Eastern honeybee | Animalia | Identified through metabolomic studies. Specific distribution within the organism is not yet detailed. |

| Euglena gracilis | - | Protista | A photosynthetic protist known for its diverse metabolic capabilities. |

Putative Biosynthetic Routes to N-Hydroxyamino Acids

The precise biosynthetic pathway for 2-(Hydroxyamino)-3-methylbutanoic acid in Apis cerana, Euglena gracilis, and Trypanosoma brucei has not been definitively elucidated. However, based on established biochemical principles for the formation of N-hydroxyamino acids in other organisms, several putative routes can be proposed. The primary mechanism for the N-hydroxylation of amino acids involves the action of specific enzymes that catalyze the oxidation of the amino group.

Two major classes of enzymes are known to be involved in such transformations:

Flavin-containing monooxygenases (FMOs): These enzymes are known to catalyze the N-hydroxylation of a variety of substrates, including amino acids. The catalytic cycle involves the reduction of a flavin cofactor (FAD) by NADPH, followed by the reaction with molecular oxygen to form a reactive hydroperoxyflavin intermediate. This intermediate then transfers an oxygen atom to the nitrogen of the amino acid substrate. frontiersin.orgrsc.org

Cytochrome P450 monooxygenases: This large and diverse superfamily of enzymes is also capable of catalyzing N-hydroxylation reactions. The mechanism typically involves the activation of molecular oxygen at a heme iron center, leading to the formation of a high-valent iron-oxo species that is a powerful oxidant.

The biosynthesis of N-hydroxyvaline would likely start from its parent amino acid, L-valine. The α-amino group of L-valine would be the target for enzymatic hydroxylation. The general reaction can be depicted as:

L-valine + O₂ + NADPH + H⁺ → N-hydroxy-L-valine + NADP⁺ + H₂O

The specific enzymes responsible for this conversion in Apis cerana, Euglena gracilis, and Trypanosoma brucei have yet to be identified and characterized.

Role as a Natural Product or Intermediate in Biochemical Systems

The biological function of this compound in the aforementioned organisms is not yet fully established, but its chemical structure suggests several potential roles as a natural product or a key metabolic intermediate.

One of the most well-documented roles for N-hydroxyamino acids is as precursors in the biosynthesis of siderophores . Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms and some plants to scavenge iron from the environment. The hydroxamate functional group (-C(O)N(OH)-), which is a key feature of many siderophores, is derived from N-hydroxyamino acids. It is plausible that in organisms like Euglena gracilis and Trypanosoma brucei, N-hydroxyvaline could serve as a building block for the synthesis of siderophores or other iron-binding molecules essential for their survival. nih.govnih.govresearchgate.net

In addition to its potential role in iron metabolism, N-hydroxyvaline could be an intermediate in other metabolic pathways. The N-hydroxyamino group can undergo further enzymatic transformations, leading to the formation of a variety of other nitrogen-containing compounds. The presence of such a reactive functional group suggests that it may be involved in detoxification processes or in the synthesis of specialized secondary metabolites with specific biological activities.

In the context of a parasitic organism like Trypanosoma brucei, molecules containing N-hydroxy groups could play a role in the parasite's interaction with its host, potentially influencing the host's immune response or contributing to the parasite's virulence. However, further research is required to substantiate these hypotheses and to fully understand the biochemical significance of this compound in these diverse biological systems.

Biochemical Interactions and Enzymatic Target Modulation by 2 Hydroxyamino 3 Methylbutanoic Acid and Its Analogues

Mechanisms of Enzyme Inhibition by Hydroxamate and N-Hydroxyamino Functionalities

The inhibitory activity of compounds such as 2-(hydroxyamino)-3-methylbutanoic acid is primarily attributed to the N-hydroxyamino moiety, which is structurally related to the well-studied hydroxamic acid (or hydroxamate) functional group (-CONHOH). Both functionalities are potent chelators of metal ions, a property that is central to their mechanism of enzyme inhibition. They are particularly effective against metalloenzymes, where a metal ion, often zinc (Zn2+), is essential for the enzyme's catalytic activity.

The core mechanism of inhibition involves the hydroxamate or N-hydroxyamino group acting as a bidentate ligand, meaning it binds to the catalytic metal ion at two points. This chelation displaces a water molecule that is normally bound to the zinc ion and is crucial for the hydrolysis of the peptide bond in the substrate. By strongly coordinating with the zinc ion in the enzyme's active site, the inhibitor effectively blocks the enzyme's catalytic machinery, preventing it from processing its natural substrate. Hydroxamate-based inhibitors are particularly potent because their acidity allows them to bind tightly to MMPs over a wide pH range of 5 to 8.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). The catalytic domain of MMPs features a highly conserved motif containing three histidine residues that bind to the catalytic zinc ion.

The inhibition of MMPs by hydroxamate-containing compounds is a well-established mechanism. The hydroxamic acid group mimics the transition state of the peptide bond hydrolysis. It chelates the active site Zn2+ ion in a bidentate fashion through its carbonyl and hydroxyl oxygen atoms. This strong interaction occupies the active site and prevents the binding and subsequent cleavage of ECM protein substrates like collagen and elastin. The potency of these inhibitors is significantly higher than that of inhibitors with monodentate zinc-binding groups, such as carboxylates.

Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a membrane-bound metalloproteinase responsible for cleaving the precursor form of Tumor Necrosis Factor-alpha (pro-TNF-α) to release its soluble, active form. Given its role in inflammation, TACE is a significant therapeutic target.

Similar to MMPs, TACE possesses a catalytic domain with a zinc ion at its core. The inhibitory mechanism of N-hydroxyamino and hydroxamate-based compounds against TACE mirrors that for MMPs. The inhibitor's zinc-binding group coordinates with the Zn2+ ion in the TACE active site, blocking the enzyme's proteolytic activity and thereby preventing the release of soluble TNF-α. Several hydroxamate-based inhibitors have been developed that show potent activity against TACE.

The zinc-chelating property of the hydroxamate and N-hydroxyamino functionalities makes them effective inhibitors for a wide range of metalloenzymes beyond MMPs and TACE.

Histone Deacetylases (HDACs): HDACs are zinc-dependent enzymes that play a crucial role in gene expression by removing acetyl groups from histones. Several hydroxamic acid-based drugs, such as Vorinostat and Panobinostat, are potent HDAC inhibitors. They function by binding to the zinc ion in the catalytic site, thereby blocking the deacetylation process.

Aminopeptidases: Aminopeptidase N (APN/CD13) is another zinc-dependent ectoenzyme that is a target for cancer therapy. Hydroxamic acid analogues have been developed as potent, sub-nanomolar inhibitors of APN.

Bacterial Metalloenzymes: The hydroxamate function can inhibit bacterial metalloenzymes, such as UDP-3-O-[R-3-hydroxymyristoy]-N-acetylglucosamine deacetylase, contributing to the antibacterial potential of these compounds.

Molecular Recognition and Binding Mode Analysis within Enzyme Active Sites

Effective enzyme inhibition depends not only on the zinc-binding group but also on the molecular recognition between the entire inhibitor molecule and the enzyme's active site. The active site of metalloproteases like MMPs is often described as a cleft with several subsites (e.g., S1, S1', S2, S2') that accommodate the side chains of the substrate's amino acid residues.

For an inhibitor like this compound, which is an analogue of the amino acid valine, the 3-methylbutanoic acid backbone is designed to fit into these subsites. The isopropyl group of the valine analogue, for instance, can fit into the S1' subsite of many MMPs. This pocket is typically a deep, hydrophobic cavity, and the interaction of the inhibitor's side chain with this pocket is crucial for both the potency and selectivity of the inhibitor.

The binding mode generally involves the zinc-binding group (hydroxamate or N-hydroxyamino) anchoring the molecule to the catalytic zinc at the bottom of the active site cleft. The rest of the inhibitor molecule then orients itself to maximize favorable interactions with the surrounding amino acid residues lining the subsites. For example, in MMP-3, the phenyl group of a phosphinamide-based hydroxamate inhibitor was shown to occupy the S1' pocket, while the phosphinamide oxygen formed hydrogen bonds with the backbone NH groups of Leu164 and Ala165. The specific shape, size, and hydrophobicity of these subsites vary between different metalloproteases, providing a basis for designing selective inhibitors.

Functional Impact on Proteolytic Activities and Enzyme Kinetics

The binding of an N-hydroxyamino or hydroxamate inhibitor to a metalloenzyme has a direct and measurable impact on its catalytic function. This impact is typically quantified by determining the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor.

These inhibitors generally act as competitive inhibitors, as they bind to the same active site as the natural substrate. This binding is reversible and forms a stable enzyme-inhibitor complex. The formation of this complex reduces the concentration of free enzyme available to bind the substrate, thereby decreasing the rate of the proteolytic reaction.

The potency of these inhibitors can vary by orders of magnitude depending on the specific chemical structure of the inhibitor and the target enzyme. Broad-spectrum inhibitors like Marimastat inhibit multiple MMPs with varying potency, whereas newer compounds are often designed for greater selectivity. The substitution of a carboxylate zinc-binding group with a hydroxamate can lead to a tenfold increase in potency against certain MMPs.

| Compound | Target Enzyme | Inhibitory Potency (IC50 or Ki) |

|---|---|---|

| Marimastat | MMP-1 | 5 nM (IC50) |

| Marimastat | MMP-2 | 6 nM (IC50) |

| Marimastat | MMP-9 | 3 nM (IC50) |

| Vorinostat | HDAC1 | 10 nM (IC50) |

| Apratastat (TMI-005) | TACE | 5 nM (IC50) |

| Benzohydroxamic acid | Mushroom Tyrosinase | 7 nM (Ki) |

Exploration of Specific Protein-Ligand Interactions

A detailed understanding of the inhibitory mechanism requires exploring the specific non-covalent interactions between the inhibitor (ligand) and the protein. These interactions, which collectively determine the binding affinity, include coordination bonds, hydrogen bonds, and hydrophobic interactions.

Coordination with the Catalytic Zinc Ion: As established, the primary interaction is the bidentate chelation of the active site Zn2+ by the oxygen atoms of the hydroxamate or N-hydroxyamino group. This is the strongest and most critical interaction for this class of inhibitors.

Hydrogen Bonds: Beyond the zinc chelation, hydrogen bonds are formed between the inhibitor and amino acid residues in the active site. The N-hydroxy group and the carbonyl group of the hydroxamate can act as both hydrogen bond donors and acceptors. These bonds often involve the backbone atoms of key residues near the active site, such as alanine or leucine, helping to properly orient and stabilize the inhibitor in the binding pocket.

Hydrophobic and Van der Waals Interactions: The non-polar side chains of the inhibitor, such as the isopropyl group in a valine analogue, engage in hydrophobic and van der Waals interactions with the non-polar residues lining the enzyme's specificity pockets (e.g., the S1' pocket). These interactions are crucial for achieving high affinity and selectivity. The extent and nature of these interactions are dictated by the shape and chemical character of both the inhibitor's side chains and the enzyme's subsites.

Molecular docking and X-ray crystallography studies provide detailed, three-dimensional views of these interactions, revealing the precise orientation of the inhibitor and the specific residues involved in binding. This structural information is invaluable for the rational design of new, more potent, and selective inhibitors.

Structure Activity Relationship Sar Studies of 2 Hydroxyamino 3 Methylbutanoic Acid Derivatives

Elucidation of the N-Hydroxyamino Group's Contribution to Bioactivity

The N-hydroxyamino group, which forms the core of the hydroxamic acid function (-CONHOH), is a critical pharmacophore for the biological activity of 2-(hydroxyamino)-3-methylbutanoic acid and its derivatives. Its primary contribution to bioactivity stems from its potent ability to act as a chelating agent for metal ions. unl.ptnih.gov Many enzymes, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and tyrosinases, are metalloenzymes, meaning they contain a metal ion (commonly zinc or copper) in their active site that is essential for their catalytic function. nih.govmdpi.comrsc.org

The hydroxamic acid moiety functions as a bidentate ligand, coordinating the metal ion through its two oxygen atoms (the carbonyl oxygen and the hydroxyl oxygen). unl.ptacs.org This chelation effectively replaces a water molecule that is typically bound to the metal ion and is involved in the enzymatic reaction. unl.pt By binding tightly to the catalytic metal ion, the hydroxamic acid group inactivates the enzyme, leading to inhibition. mdpi.com This mechanism is the foundation for the therapeutic potential of many hydroxamic acid-based drugs. rsc.orgresearchgate.net

The significance of the N-hydroxyamino group is underscored by studies where its modification or replacement leads to a dramatic loss of inhibitory activity. The ability of this functional group to form stable metal chelates is considered a crucial feature for metalloenzyme inhibition. researchgate.net

Influence of the 3-Methylbutanoic Acid Backbone on Molecular Recognition

The 3-methylbutanoic acid portion of the molecule, which is derived from the amino acid valine, serves as the backbone or scaffold for the inhibitor. This backbone is instrumental in orienting the key functional groups—the N-hydroxyamino group and the side chain—into the active site of a target enzyme for effective molecular recognition.

The isobutyl side chain (the 3-methyl group) of this backbone plays a significant role in binding and selectivity. In the context of matrix metalloproteinase inhibitors, this part of the molecule, often referred to as the P1' substituent, typically inserts into a specific subsite of the enzyme's active site known as the S1' pocket. nih.govfrontiersin.org The nature and size of this pocket vary among different MMP isoforms. nih.gov

Impact of Side Chain Modifications on Biological Efficacy and Selectivity

Modifications to the side chain of this compound derivatives, particularly the isobutyl group that interacts with the enzyme's S1' pocket, have a profound impact on biological efficacy and selectivity. nih.govnih.gov Since the S1' pocket varies in size and shape across different metalloproteinases, altering the side chain allows for the tuning of an inhibitor's potency and its selectivity for a specific enzyme target. nih.gov

Structure-activity relationship studies have demonstrated that both small and large modifications to this side chain can lead to significant changes in inhibitory activity. For instance, increasing the size or altering the hydrophobicity of the side chain can either enhance or diminish binding, depending on the specific topology of the target enzyme's S1' pocket. Introducing different functional groups can also create new hydrogen bonds or other interactions, further influencing affinity and selectivity. nih.gov

The table below illustrates the effect of modifying the P1' side chain on the inhibitory activity of hydroxamic acid-based inhibitors against various matrix metalloproteinases.

| Compound | P1' Side Chain (R) | MMP-1 IC₅₀ (nM) | MMP-3 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | MMP-13 IC₅₀ (nM) |

|---|---|---|---|---|---|

| 1 | -CH(CH₃)₂ (isobutyl) | 250 | 150 | 5 | 3 |

| 2 | -CH₂CH(CH₃)₂ (isopentyl) | 100 | 80 | 2 | 1 |

| 3 | -CH₂-Cyclohexyl | 50 | 40 | 1.5 | 0.8 |

| 4 | -CH₂-Ph | 20 | 15 | 0.5 | 0.3 |

Data in the table is hypothetical and for illustrative purposes to show general trends in SAR.

As the data suggests, moving from a smaller alkyl side chain (isobutyl) to larger and more complex groups like cyclohexylmethyl or benzyl (B1604629) can lead to a significant increase in potency across multiple MMPs. This highlights the importance of optimizing the side chain to achieve desired biological efficacy and selectivity.

Stereochemical Determinants of Ligand-Target Interactions and Potency

Stereochemistry is a critical factor in the interaction between a ligand and its target, and this holds true for derivatives of this compound. This molecule contains two chiral centers, at the C2 (alpha-carbon) and C3 positions. The specific three-dimensional arrangement of the substituents around these centers dictates how well the inhibitor can fit into the highly ordered active site of an enzyme.

Enzyme active sites are themselves chiral, and as a result, they often exhibit a strong preference for one stereoisomer over another. An incorrect stereochemical configuration can lead to steric clashes with amino acid residues in the active site, preventing the inhibitor from binding in the optimal orientation required for potent activity. nih.gov

For example, studies on phosphinamide-based hydroxamic acid inhibitors of MMPs have shown that compounds with an R configuration at the phosphorus atom are potent inhibitors, while the corresponding S configuration isomers are almost inactive. acs.org This demonstrates that even a change in the configuration at a single atomic center can have a drastic effect on biological activity. Comprehensive structure-activity studies have revealed that even minor stereochemical variations can completely abrogate the inhibitory effect, indicating very strict stereochemical requirements for binding. researchgate.net The correct stereochemistry ensures that the zinc-binding hydroxamate group is precisely positioned to chelate the catalytic metal ion and that the side chains fit optimally into their respective binding pockets.

Advanced Analytical Techniques for Research on 2 Hydroxyamino 3 Methylbutanoic Acid

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Structural elucidation is the cornerstone of chemical analysis, confirming the identity and connectivity of atoms within a molecule. For 2-(Hydroxyamino)-3-methylbutanoic acid, a combination of spectroscopic methods provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is paramount for detailing the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the protons on the chiral centers, the methyl groups, and the hydroxyl and amino protons.

¹³C NMR: Carbon NMR reveals the number of non-equivalent carbon atoms. The spectrum would show characteristic peaks for the carboxylic acid carbon, the two chiral carbons, and the two methyl carbons.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. High-resolution mass spectrometry can determine the elemental composition with high accuracy. The fragmentation pattern observed in MS/MS experiments can further validate the proposed structure by showing losses of characteristic groups like H₂O, COOH, and parts of the alkyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid and the hydroxyamino group, the C=O stretch of the carbonyl group, the N-O stretch, and C-H stretches of the methyl and methine groups. docbrown.info

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | Chemical Shifts (ppm) | Signals corresponding to CH, CH(OH), (CH₃)₂, NHOH, COOH protons. |

| ¹³C NMR | Chemical Shifts (ppm) | Peaks for C=O, C-N, C-O, and methyl carbons. |

| Mass Spec | Molecular Ion Peak [M+H]⁺ | Expected at m/z corresponding to C₅H₁₁NO₃ + H⁺. |

| IR Spec | Key Absorption Bands (cm⁻¹) | Broad O-H (acid), N-H/O-H (hydroxyamino), C=O (carbonyl), C-H (alkyl). docbrown.info |

Advanced Chromatographic Separation Techniques for Purity and Isomer Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and isomers, thereby ensuring its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile compounds. nih.gov

Reversed-Phase (RP-HPLC): This is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This method is well-suited for separating the target compound from less polar impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC provides an alternative separation mechanism and can be effective for purity analysis. mdpi.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is typically required to convert the polar functional groups (carboxyl and hydroxyamino) into more volatile esters or silyl ethers before analysis. This allows for high-resolution separation and purity assessment.

Table 2: Chromatographic Methods for Purity Analysis

| Technique | Stationary Phase | Mobile Phase / Conditions | Application |

| RP-HPLC | C18, C8 | Water/Acetonitrile or Methanol gradient with acid modifier (e.g., formic acid). nih.gov | Purity assessment, separation from non-polar impurities. |

| HILIC | Amide, Silica | High organic solvent content with aqueous buffer. mdpi.com | Analysis of the polar compound and separation from polar impurities. |

| GC-MS | Capillary column (e.g., DB-5) | Temperature gradient after derivatization (e.g., silylation). | Analysis of volatile derivatives for purity and isomer separation. d-nb.info |

Mass Spectrometry-Based Detection and Quantification in Complex Biological Matrices

Analyzing and quantifying compounds in biological samples like plasma, urine, or tissue extracts presents a significant challenge due to the complexity of the matrix. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. researchgate.net

The method typically involves a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interferences. The extract is then injected into an HPLC system for separation, followed by detection using a tandem mass spectrometer. Quantification is achieved using techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte and an internal standard are monitored. This provides excellent specificity, minimizing interference from the complex biological matrix. researchgate.net The sensitivity of such methods can reach the nanomolar (nM) range. nih.gov

Table 3: LC-MS/MS Parameters for Quantification in Biological Samples

| Parameter | Description |

| Sample Preparation | Protein precipitation (e.g., with acetonitrile) or Solid-Phase Extraction (SPE). |

| Chromatography | RP-HPLC or HILIC for separation from matrix components. mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), typically in positive or negative mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. researchgate.net |

| Quantification | Use of a stable isotope-labeled internal standard for accurate measurement. |

Chiral Resolution Techniques for Enantiomeric Purity Assessment (e.g., Capillary Electrophoresis)

Since this compound contains at least two chiral centers, it can exist as multiple stereoisomers. Distinguishing and quantifying these enantiomers and diastereomers is critical, as they can have different biological activities.

Chiral Chromatography: This is a primary method for enantiomeric separation.

Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral GC: Similar to chiral HPLC, but uses a GC column with a chiral stationary phase, requiring prior derivatization of the analyte.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. nih.gov Common chiral selectors include cyclodextrins or macrocyclic antibiotics like vancomycin. nih.govnih.gov The differential interaction of each enantiomer with the chiral selector results in different electrophoretic mobilities and, consequently, separation. This technique offers high resolution and requires only a small amount of sample.

Table 4: Techniques for Chiral Resolution

| Technique | Principle | Common Application |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Baseline separation of enantiomers to determine enantiomeric excess (ee%). |

| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard achiral column. | Determination of absolute configuration and enantiomeric purity. |

| Chiral GC | Separation of derivatized enantiomers on a GC column coated with a chiral selector. | Analysis of volatile enantiomers. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field due to interaction with a chiral selector (e.g., cyclodextrin) in the buffer. nih.gov | High-efficiency separation for enantiomeric purity assessment. |

Computational and Theoretical Investigations of 2 Hydroxyamino 3 Methylbutanoic Acid

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule, such as 2-(hydroxyamino)-3-methylbutanoic acid, to a macromolecular target, typically a protein receptor. These studies are crucial in rational drug design and in understanding the molecular basis of a compound's biological activity.

For this compound, molecular docking simulations would be employed to explore its potential interactions with various biological targets. Given its structural similarity to amino acids and the presence of a hydroxamic acid moiety, potential receptors could include metalloenzymes, where the hydroxyamino group can chelate the metal ion in the active site, and amino acid transporters or receptors.

The docking process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each conformation, predicting the most favorable binding mode. Key interactions that would be analyzed include:

Hydrogen Bonding: The hydroxyl and amino groups of the hydroxyamino moiety, as well as the carboxylic acid group, are all capable of forming hydrogen bonds with amino acid residues in the receptor's binding pocket.

Chelation: The hydroxyamino group is a known metal-chelating moiety. Docking studies would be particularly insightful for receptors that are metalloenzymes, predicting how this compound coordinates with the metal cofactor.

Hydrophobic Interactions: The methyl group of the butanoic acid side chain can engage in van der Waals and hydrophobic interactions with nonpolar residues of the receptor.

Electrostatic Interactions: The charged state of the carboxylic acid and amino groups at physiological pH would contribute to electrostatic interactions with charged residues in the binding site.

A hypothetical docking study of this compound into the active site of a metalloenzyme might reveal the binding energies and specific amino acid residues involved in the interaction, as illustrated in the interactive table below.

| Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Energy Contribution (kcal/mol) |

| HIS 234 | Hydrogen Bond | 2.8 | -2.5 |

| GLU 198 | Hydrogen Bond | 3.1 | -1.8 |

| ZN 301 | Chelation | 2.2 | -5.0 |

| LEU 156 | Hydrophobic | 3.9 | -1.2 |

| ASP 236 | Electrostatic | 4.5 | -3.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic and geometric properties of a molecule from first principles. For this compound, these calculations would yield valuable data on its intrinsic molecular characteristics.

Key parameters that would be calculated include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and interaction preferences.

Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can be used to characterize the molecule and compare with experimental data.

Tautomeric and Conformational Stability: The relative energies of different tautomers and conformers of this compound can be calculated to determine the most stable forms in different environments.

The results of these calculations would provide a fundamental understanding of the molecule's chemical behavior. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity, while the electrostatic potential map highlights regions of the molecule that are electron-rich or electron-poor, predicting sites for electrophilic and nucleophilic attack.

Below is a table summarizing hypothetical results from a DFT calculation on this compound.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.2 D |

| Most Stable Conformer Dihedral Angle (Cα-Cβ) | 65° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and the dynamic nature of its interactions with biological targets.

An MD simulation of this compound in an aqueous environment would reveal its preferred conformations in solution and the timescale of transitions between different conformational states. This is particularly important for a flexible molecule like this, as its bioactive conformation when binding to a receptor may not be its lowest energy state in solution.

When combined with a receptor, MD simulations can provide a dynamic picture of the binding process and the stability of the ligand-receptor complex. Key insights that can be gained from MD simulations include:

Binding Pathway and Mechanism: Observing the trajectory of the ligand as it approaches and binds to the receptor.

Stability of Binding Pose: Assessing the stability of the binding mode predicted by docking studies over time. The root-mean-square deviation (RMSD) of the ligand's position can be monitored to see if it remains stably bound.

Role of Water Molecules: Understanding the role of water molecules in mediating ligand-receptor interactions.

Conformational Changes in the Receptor: Observing any conformational changes in the receptor that are induced by ligand binding.

Binding Free Energy Calculations: More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.

An interactive table below shows hypothetical data that could be extracted from an MD simulation of this compound bound to a receptor.

| Simulation Time (ns) | Ligand RMSD (Å) | Number of Hydrogen Bonds | Receptor Conformation |

| 0 | 0.0 | 4 | Closed |

| 10 | 1.2 | 3 | Closed |

| 20 | 1.5 | 3 | Partially Open |

| 30 | 1.4 | 4 | Closed |

| 40 | 1.6 | 2 | Partially Open |

| 50 | 1.5 | 3 | Closed |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Prediction of Biological Activity and Selectivity Profiles

In silico methods for predicting biological activity and selectivity are essential components of modern drug discovery. For this compound, these methods would be used to generate hypotheses about its potential therapeutic applications and to guide experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While a QSAR model cannot be built for a single compound, if a series of related hydroxyamino acids were synthesized and tested, a QSAR model could be developed to predict the activity of new analogs and to identify the key structural features that determine activity.

Other in silico prediction methods that would be applied to this compound include:

Pharmacophore Modeling: This involves identifying the three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, charged centers) that are essential for biological activity. A pharmacophore model for a particular target could be used to screen for other molecules, including this compound, that fit the model.

Target Prediction and Off-Target Profiling: Various computational tools can predict the likely protein targets of a small molecule based on its chemical structure. These tools can also predict potential off-target interactions, which is crucial for assessing the potential for side effects.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For this compound, these predictions would provide an early indication of its drug-likeness and potential liabilities.

A summary of hypothetical in silico predictions for this compound is presented in the table below.

| Predicted Property | Prediction | Confidence Level |

| Target Class | Metalloenzyme Inhibitor | High |

| Oral Bioavailability | Good | Medium |

| Blood-Brain Barrier Permeation | Low | High |

| Potential for hERG Inhibition | Low | High |

| Predicted IC50 (Hypothetical Target X) | 5.2 µM | Medium |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Directions and Emerging Applications of 2 Hydroxyamino 3 Methylbutanoic Acid

Development of Next-Generation N-Hydroxyamino Acid-Based Enzyme Inhibitors

The incorporation of N-hydroxyamino acid moieties into small molecules has shown promise in the development of potent and selective enzyme inhibitors. The N-hydroxy group can act as a key binding element, forming specific interactions with enzyme active sites. Future research is anticipated to focus on leveraging the unique stereochemistry and electronic properties of 2-(hydroxyamino)-3-methylbutanoic acid to design next-generation inhibitors targeting a range of enzymes implicated in disease.

One area of exploration involves the design of inhibitors for metalloproteases, where the N-hydroxyamino group can chelate the active site metal ion. By systematically modifying the valine side chain and the stereochemistry of this compound, it may be possible to achieve high selectivity for specific metalloproteases, thereby minimizing off-target effects.

Furthermore, research into α-hydroxyacyl-based inhibitors has demonstrated that replacing an α-amino group with an α-hydroxy group can impact inhibitory activity, sometimes necessitating further molecular modifications to regain potency. nih.govresearchgate.net This provides a rationale for the systematic investigation of this compound in inhibitor design, as the N-hydroxy functionality offers a distinct electronic and steric profile compared to a simple hydroxyl group.

A summary of potential enzyme classes that could be targeted by inhibitors derived from this compound is presented in the table below.

| Enzyme Class | Rationale for Inhibition | Potential Therapeutic Area |

| Metalloproteases | The N-hydroxyamino group can act as a metal-chelating moiety. | Cancer, Cardiovascular Diseases |

| Kinases | The N-hydroxyamino group can form key hydrogen bonds in the ATP-binding pocket. | Oncology, Inflammatory Diseases |

| Amino Acid Metabolism Enzymes | As an amino acid analog, it can act as a competitive or allosteric inhibitor. | Metabolic Disorders |

Identification of Novel Biological Targets and Therapeutic Modalities

The structural similarity of this compound to valine suggests that it may interact with biological targets that recognize or are modulated by this essential amino acid. Future research will likely focus on identifying these novel targets to uncover new therapeutic opportunities. Its unique structure, characterized by the N-hydroxyamino group and a branched side chain, allows for the introduction of specific functionalities that can be tailored for various applications in drug development. chemimpex.com

Derivatives of similar amino acids are being explored for their potential in treating metabolic disorders and in the development of peptide-based drugs. chemimpex.com This suggests that this compound and its derivatives could be investigated for similar applications. High-throughput screening of compound libraries incorporating this N-hydroxyamino acid against a wide array of biological targets could reveal unexpected activities and lead to the development of first-in-class therapeutic agents.

Moreover, the incorporation of this compound into peptides could lead to peptidomimetics with enhanced stability and novel biological activities. The N-hydroxyamino group can influence the conformational properties of peptides, potentially leading to structures that can modulate protein-protein interactions or other challenging biological targets.

Advancements in Stereoselective and Scalable Synthetic Methodologies

The full therapeutic potential of this compound can only be realized if efficient and scalable methods for its synthesis are available. Future research in synthetic organic chemistry will be crucial for developing stereoselective routes to access different stereoisomers of this compound, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Recent advancements in the synthesis of related β-hydroxy-α-amino acids have utilized both chemical and enzymatic approaches to achieve high stereoselectivity. nih.govacs.org Similar strategies could be adapted for the synthesis of this compound. For instance, the use of chiral catalysts or auxiliaries in asymmetric synthesis could provide access to enantiomerically pure forms of the compound. researchgate.net Biocatalysis, employing enzymes such as transaldolases, also presents a promising avenue for the scalable and selective synthesis of such non-standard amino acids. nih.gov

The development of robust and scalable synthetic routes is a critical step in translating the potential of this compound from a laboratory curiosity to a readily accessible building block for drug discovery and development. researchgate.netfrontiersin.org

The table below summarizes various synthetic strategies that could be explored for the production of this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Catalysis | Use of chiral metal catalysts or organocatalysts to control stereochemistry. | High enantioselectivity and potential for scalability. |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral moiety to direct stereoselective transformations. | Well-established and reliable for controlling stereochemistry. |

| Enzymatic Resolution | Separation of a racemic mixture using stereoselective enzymes. | Can provide access to enantiomerically pure compounds. |

| Biocatalysis | Use of whole cells or isolated enzymes to perform stereoselective transformations. | Environmentally friendly and can be highly selective and scalable. |

Application in Chemical Probes for Proteomics and Systems Biology Investigations

Chemical probes are essential tools for elucidating the complex biological processes that occur within cells. The unique chemical functionality of this compound makes it an attractive candidate for the development of novel chemical probes for proteomics and systems biology.

By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, onto the this compound scaffold, it could be used to identify and isolate its interacting protein partners from complex biological mixtures. The N-hydroxyamino group could also be exploited for bioorthogonal ligation reactions, allowing for the specific labeling of target proteins in living cells.

The development of such probes would enable researchers to map the cellular pathways and networks in which this compound and its metabolites are involved. This could provide valuable insights into its mechanism of action and help to identify novel drug targets. The application of chemical proteomics strategies would be instrumental in globally mapping the functional interactions of this unique amino acid derivative within the cellular environment.

Q & A

Q. Electrochemical Tests :

- Potentiodynamic Polarization : Determine corrosion current density (icorr) and Tafel slopes.

- EIS : Measure charge-transfer resistance (Rct) to assess inhibitor adsorption.

Theoretical Simulations : DFT calculations (e.g., HOMO-LUMO energy gaps) predict electron-donating capacity. Hydroxyamino groups likely form chelates with Fe²⁺, blocking active sites .

Q. What role does this compound play in biochemical pathways, and how can its interactions be modeled?

- Methodology : and highlight structural analogs (e.g., γ-hydroxybutyrate, GHB) as neurotransmitters. To study hydroxyamino derivatives:

In Vitro Assays : Measure binding affinity to GABA receptors via radioligand displacement.

Molecular Dynamics (MD) : Simulate interactions with receptor binding pockets using software like GROMACS.

Metabolic Profiling : Track isotope-labeled compounds in cell cultures via LC-MS .

Q. How can enantioselective synthesis of this compound be optimized for high yield?

- Methodology : ’s synthesis of (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid provides a template. Optimize:

Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Evans auxiliaries for enantiocontrol.

Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) for the hydroxyamino group to prevent side reactions.

Yield Analysis : Monitor reaction progress via TLC and isolate products using flash chromatography .

Q. What strategies resolve contradictions in reported bioactivity data for hydroxyamino acid derivatives?

- Methodology :

Meta-Analysis : Compare datasets from (corrosion inhibition) and 18 (neurotransmitter analogs) to identify structure-activity relationships (SAR).

Reproducibility Checks : Validate key findings (e.g., inhibition efficiency vs. concentration) under controlled conditions (pH, temperature).

Cross-Disciplinary Collaboration : Integrate chemical synthesis () and biochemical assays () to reconcile mechanistic disparities .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.